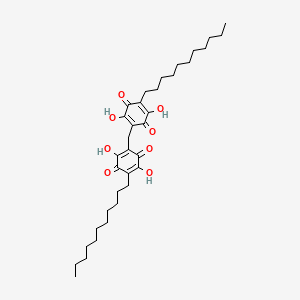
Vilangin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vilangine has hypoglycemic activity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Vilangin
This compound is synthesized through the condensation of embelin with formaldehyde in an acetic acid solution. This straightforward chemical reaction yields this compound effectively, although further optimization may be required for large-scale production. The molecular structure of this compound is characterized by a benzoquinone core derived from embelin, which is essential for its biological activity .
Biological Properties
This compound exhibits a range of biological activities, making it a promising candidate for further research and development. The following table summarizes the key biological properties of this compound:
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound possesses significant antibacterial and antifungal properties, with effective inhibition against various pathogens. The MIC values indicate its potential as an antimicrobial agent in pharmaceutical applications .
- Antioxidant Activity : Research has shown that this compound exhibits strong antioxidant properties, outperforming some conventional antioxidants in specific assays. This suggests its potential use in formulations aimed at combating oxidative stress-related diseases .
- Anticancer Effects : this compound has been evaluated for its cytotoxic effects on cancer cell lines, particularly A549 lung adenocarcinoma cells. The findings indicate a promising anticancer profile that warrants further investigation into its mechanisms of action and potential therapeutic applications .
- Hypoglycemic Effects : In studies involving high-fat diet-induced diabetic rats, this compound demonstrated significant reductions in plasma glucose levels and improvements in insulin sensitivity, highlighting its potential role in managing diabetes .
- Anti-angiogenic Properties : this compound's ability to inhibit angiogenesis was assessed using both in vitro endothelial cell models and in vivo chorioallantoic membrane assays. The results suggest that this compound could be developed as a therapeutic agent for conditions requiring angiogenesis inhibition, such as cancer .
Eigenschaften
CAS-Nummer |
4370-68-7 |
|---|---|
Molekularformel |
C35H52O8 |
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C35H52O8/c1-3-5-7-9-11-13-15-17-19-21-24-28(36)32(40)26(33(41)29(24)37)23-27-34(42)30(38)25(31(39)35(27)43)22-20-18-16-14-12-10-8-6-4-2/h36,38,41,43H,3-23H2,1-2H3 |
InChI-Schlüssel |
SSBANIVTGNXXSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
4370-68-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Vilangine; Vilangin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















